molecular formula C22H20N2O4S B3616797 2-(3,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide

Cat. No. B3616797
M. Wt: 408.5 g/mol
InChI Key: PIOJSBJNNZRBRX-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound that contains a carbonyl group (C=O) attached to nitrogen. The “2-(3,5-dimethylphenoxy)” and “{4-[(4-nitrophenyl)thio]phenyl}” parts refer to the substituents on the acetamide .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenol with a suitable acetamide under conditions that facilitate the formation of the ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an acetamide group, two phenyl rings, a nitro group, and a thioether linkage .


Chemical Reactions Analysis

As an acetamide, this compound could potentially undergo hydrolysis to form an acid and an amine. The nitro group could be reduced to an amine, and the thioether could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. For example, the nitro group could potentially make the compound explosive under certain conditions. It’s also possible that the compound could be toxic .

Future Directions

Future research on this compound could involve studying its properties in more detail, investigating its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-11-16(2)13-19(12-15)28-14-22(25)23-17-3-7-20(8-4-17)29-21-9-5-18(6-10-21)24(26)27/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOJSBJNNZRBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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